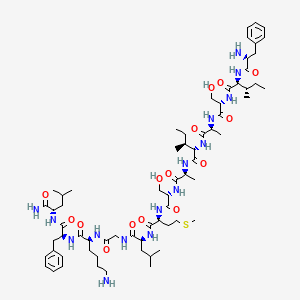
Ranatuerin-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ranatuerin-6 is a natural product found in Lithobates catesbeianus with data available.
科学的研究の応用
Antimicrobial Properties
Ranatuerin-6, part of the Ranatuerins family, exhibits significant antimicrobial activities. A study identified nine peptides, including this compound, with inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. These peptides are characterized by their intramolecular disulfide bridges forming cyclic regions, contributing to their antimicrobial action (Goraya, Knoop, & Conlon, 1998).
Evolutionary Significance
This compound, as part of the Ranatuerin family, has been studied for its evolutionary significance. For instance, in the northern leopard frog (Rana pipiens), a selective sweep fixed a single allele at the Ranatuerin2 locus, indicating an adaptive evolution at these loci. This study highlights the evolutionary history and adaptive significance of Ranatuerin peptides (Tennessen & Blouin, 2010).
Potential in Cancer Treatment
This compound has shown potential in inhibiting the proliferation of cancer cells. A study on Ranatuerin-2PLx, a related peptide, demonstrated its effectiveness in inhibiting prostate cancer cell proliferation, indicating a potential role for this compound in developing new therapeutic approaches for cancer treatment (Chen et al., 2018).
Structural and Functional Analysis
This compound's structure and function have been analyzed to understand its antimicrobial properties better. For example, the peptide Ranatuerin-2CSa was investigated using NMR spectroscopy and molecular modeling, providing insights into its helix-turn-helix conformation, crucial for its antimicrobial potency (Subasinghage, Conlon, & Hewage, 2008).
Insulin-Releasing Activity
Beyond antimicrobial action, Ranatuerin peptides have been identified with the potential to stimulate insulin release. A study on Ranatuerin-2CBd, for example, found that it significantly stimulated insulin release from rat clonal β cells, opening up potential applications in diabetes treatment (Mechkarska et al., 2011).
Role in Innate Immune Response
This compound is also significant in the innate immune response. A study involving Rana dybowskii under Rana grylio virus stress identified Ranatuerin-2YJ, which showed substantial anti-viral and antibacterial activity. This research highlights Ranatuerin peptides' role in protecting against pathogen invasion (Yang et al., 2012).
特性
IUPAC名 |
(2S)-6-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanamide |
|---|---|
InChI |
InChI=1S/C67H109N15O15S/c1-12-39(7)54(81-58(88)42(10)72-64(94)51(35-83)80-67(97)55(40(8)13-2)82-59(89)45(69)32-43-22-16-14-17-23-43)66(96)73-41(9)57(87)79-52(36-84)65(95)75-47(27-29-98-11)62(92)77-49(31-38(5)6)60(90)71-34-53(85)74-46(26-20-21-28-68)61(91)78-50(33-44-24-18-15-19-25-44)63(93)76-48(56(70)86)30-37(3)4/h14-19,22-25,37-42,45-52,54-55,83-84H,12-13,20-21,26-36,68-69H2,1-11H3,(H2,70,86)(H,71,90)(H,72,94)(H,73,96)(H,74,85)(H,75,95)(H,76,93)(H,77,92)(H,78,91)(H,79,87)(H,80,97)(H,81,88)(H,82,89)/t39-,40-,41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1 |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)N |
生物活性 |
Antibacterial |
配列 |
FISAIASMLGKFL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




